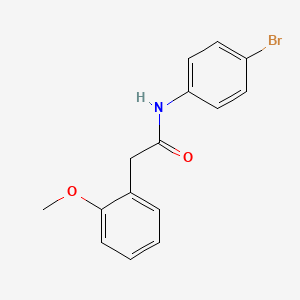

N-(4-bromophenyl)-2-(2-methoxyphenyl)acetamide

Description

Contextualization within Amide Chemistry and Bioactive Organic Molecules

N-(4-bromophenyl)-2-(2-methoxyphenyl)acetamide belongs to the amide class of organic compounds. The amide bond is a fundamental functional group in chemistry and biology, famously linking amino acids to form peptides and proteins. Its remarkable stability, attributed to resonance delocalization, makes it a robust linker in a multitude of organic molecules. This stability ensures that the structural integrity of molecules is maintained in diverse chemical and biological environments.

Amides are a privileged scaffold in medicinal chemistry, found in a vast array of pharmaceuticals and biologically active compounds. Their ability to act as both hydrogen bond donors and acceptors allows for strong and specific interactions with biological targets such as enzymes and receptors. This versatility has led to the widespread use of the amide group in designing molecules with desired pharmacological profiles. The phenylacetamide substructure, in particular, is a key component in many compounds exhibiting a wide range of biological effects, including antimicrobial and anticancer properties.

Rationale for Comprehensive Investigation of the this compound Scaffold

The specific molecular architecture of this compound presents a compelling case for detailed scientific inquiry. The rationale for its investigation is built upon the established biological significance of its constituent parts:

The Phenylacetamide Core: This central framework is structurally similar to the side chain of natural benzylpenicillin and is a recurring motif in compounds developed for antimicrobial and cytostatic activities. nih.gov Its structural rigidity and potential for diverse substitutions make it an ideal backbone for creating new bioactive agents.

The 4-bromophenyl Moiety: Halogenation, particularly with bromine, is a common strategy in drug design to enhance the potency and modulate the pharmacokinetic properties of a molecule. The bromine atom can increase lipophilicity, aiding in membrane permeability, and can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to protein targets. Several studies on N-acyl-α-amino acids and their derivatives have shown that the introduction of a bromine atom can be beneficial for antimicrobial activity. mdpi.com

The 2-methoxyphenyl Group: The presence and position of a methoxy (B1213986) group on a phenyl ring can significantly influence a molecule's biological activity. It can affect metabolic stability, receptor binding, and solubility. Its inclusion in the target molecule adds another layer of chemical diversity with potential pharmacological benefits.

The unique combination of these three components in this compound creates a novel chemical entity that has been underexplored. A thorough investigation is warranted to determine if the synergistic combination of these fragments results in unique and potent biological activity.

Review of Prior Research on Structurally Related Phenylacetamide and Amide Derivatives

While direct research on this compound is limited, a substantial body of literature exists for structurally analogous compounds, providing a strong foundation for predicting its potential bioactivities.

Antimicrobial and Antifungal Activity: Research into phenylacetamide derivatives has frequently focused on their potential as antimicrobial agents. researchgate.net For instance, a series of N-phenylacetamide derivatives incorporating 4-arylthiazole moieties demonstrated promising in vitro antibacterial activity against several plant pathogenic bacteria. mdpi.com Similarly, studies on an isomer, 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide, were initiated as part of a screening program for antimicrobial activity, highlighting the perceived potential of this structural class. nih.gov

Anticancer Properties: Phenylacetamide derivatives have also been explored as potential anticancer agents. nih.gov A study on 2-(4-fluorophenyl)-N-phenylacetamide derivatives revealed that these compounds act as potent cytotoxic agents, particularly against prostate carcinoma (PC3) cell lines. nih.gov Another investigation into N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives also pointed towards the development of novel antimicrobial agents to combat Gram-positive pathogens. mdpi.com

Crystallographic and Structural Studies: X-ray crystallography has been employed to elucidate the three-dimensional structures of related amide compounds. These studies are crucial for understanding structure-activity relationships. For example, the crystal structure of N-(4-bromophenyl)acetamide, a simpler related molecule, has been determined, revealing how molecules are linked by hydrogen bonds to form chains. researchgate.net A detailed crystallographic analysis was also performed on the isomeric compound 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide. nih.gov The data from these studies provide a valuable reference for computational modeling and for understanding how the target molecule might interact with biological macromolecules.

Below is a table summarizing the crystallographic data for these two related structures.

| Parameter | N-(4-Bromophenyl)acetamide researchgate.net | 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide nih.gov |

| Formula | C₈H₈BrNO | C₁₅H₁₄BrNO₂ |

| Molecular Weight | 214.06 | 320.18 |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | Pī |

| a (Å) | 6.7250 (7) | 4.851 (4) |

| b (Å) | 9.3876 (11) | 12.083 (10) |

| c (Å) | 14.4434 (14) | 12.265 (10) |

| α (°) | 90 | 74.61 (3) |

| β (°) | 117.750 (4) | 87.47 (3) |

| γ (°) | 90 | 85.18 (3) |

| Volume (ų) | 806.96 (15) | 690.5 (10) |

| Z | 4 | 2 |

Research Objectives and Scope for this compound Studies

Based on the promising indications from structurally related compounds, a focused research program on this compound is highly justified. The primary objectives of such a program would be:

Chemical Synthesis and Purification: To develop an efficient and scalable synthesis route for the target compound and to purify it to a high degree suitable for analytical and biological testing.

Structural Elucidation: To fully characterize the compound's chemical structure using modern spectroscopic techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy. Furthermore, obtaining a single-crystal X-ray structure would provide definitive conformational and packing information.

In Vitro Biological Screening: To conduct a broad-based in vitro screening to identify potential biological activities. Based on the literature, this screening should prioritize:

Antimicrobial assays against a panel of pathogenic bacteria and fungi.

Cytotoxicity assays against a variety of human cancer cell lines to assess anticancer potential.

Enzyme inhibition assays for targets implicated in diseases like Alzheimer's, based on findings for other acetamide (B32628) derivatives.

Structure-Activity Relationship (SAR) Studies: To synthesize a small library of analogues by modifying the substitution patterns on the phenyl rings to establish preliminary SARs. This would provide crucial information for optimizing the scaffold for improved potency and selectivity.

The initial scope of these studies should be confined to in vitro models to efficiently establish a foundational understanding of the molecule's biological profile and potential for further development. Positive findings would then justify more extensive preclinical investigations.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromophenyl)-2-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c1-19-14-5-3-2-4-11(14)10-15(18)17-13-8-6-12(16)7-9-13/h2-9H,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGNNGWQBOUGSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 4 Bromophenyl 2 2 Methoxyphenyl Acetamide

Retrosynthetic Analysis of N-(4-bromophenyl)-2-(2-methoxyphenyl)acetamide

Retrosynthetic analysis is a cornerstone of synthetic organic chemistry, providing a logical framework for dissecting a target molecule into simpler, commercially available starting materials. The primary disconnection strategy for this compound targets the most synthetically accessible bond, which is the amide C-N bond.

This disconnection yields two primary synthons:

An electrophilic carbonyl species derived from 2-methoxyphenylacetic acid.

A nucleophilic amine, specifically 4-bromoaniline (B143363).

The corresponding real-world starting materials for these synthons are 2-methoxyphenylacetic acid and 4-bromoaniline . The synthetic challenge then becomes the efficient formation of the amide bond between these two precursors.

Optimized Synthetic Pathways for this compound

The forward synthesis based on the retrosynthetic analysis can be achieved through several protocols, ranging from conventional methods to more modern, greener alternatives.

Conventional Solution-Phase Synthesis Protocols (e.g., Condensation Reactions, Acetylation of Aniline (B41778) Derivatives)

The most common and established method for synthesizing N-arylacetamides is through the direct condensation of a carboxylic acid and an aniline, or by reacting the aniline with a more reactive carboxylic acid derivative.

A typical and effective approach involves the acylation of 4-bromoaniline with 2-methoxyphenylacetyl chloride. The acid chloride is readily prepared from 2-methoxyphenylacetic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The subsequent reaction with 4-bromoaniline, usually in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, proceeds smoothly to form the desired amide. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.

A general procedure is described as follows: 2-methoxyphenylacetyl chloride is dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF). The solution is cooled, and then 4-bromoaniline and a base are added. The reaction mixture is stirred at low temperature and gradually allowed to warm to room temperature to ensure completion. nih.gov The product can then be isolated and purified using standard techniques like extraction and crystallization.

Alternative condensation methods involve the direct coupling of 2-methoxyphenylacetic acid and 4-bromoaniline using a peptide coupling agent. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.

Table 1: Comparison of Conventional Synthetic Protocols

| Method | Reactants | Reagents/Catalysts | Solvent | Temperature | Advantages | Disadvantages |

| Acyl Chloride Method | 4-bromoaniline, 2-methoxyphenylacetyl chloride | Triethylamine or Pyridine | Dichloromethane, THF | 0°C to Room Temp. | High reactivity, generally good yields. nih.gov | Requires prior synthesis of the acyl chloride, which can be moisture-sensitive. |

| Peptide Coupling | 4-bromoaniline, 2-methoxyphenylacetic acid | DCC or EDC, HOBt | Dichloromethane, DMF | 0°C to Room Temp. | Milder conditions, avoids acyl chloride preparation. | Coupling agents can be expensive, byproduct removal (e.g., DCU) can be tedious. |

Exploration of Alternative or Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic methods. For the synthesis of this compound, several alternative approaches can be envisioned.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of amide formation, often leading to higher yields in shorter reaction times and with reduced side products. The direct amidation of 2-methoxyphenylacetic acid with 4-bromoaniline could potentially be achieved under solvent-free conditions or in a high-boiling green solvent like polyethylene (B3416737) glycol (PEG) or glycerol, facilitated by microwave heating. This approach reduces the use of volatile organic compounds (VOCs).

Biocatalysis: Enzymatic synthesis represents a highly selective and green alternative. Lipases are known to catalyze amide bond formation under mild conditions. A potential biocatalytic route would involve the reaction of 4-bromoaniline with an ester of 2-methoxyphenylacetic acid (e.g., the methyl or ethyl ester) in a non-aqueous solvent, catalyzed by an immobilized lipase (B570770) such as Candida antarctica lipase B (CALB). This method avoids the use of harsh reagents and operates at or near room temperature.

Metal-Free Amination: Recent advancements have led to the development of metal-free methods for C-N bond formation. One such strategy involves the use of aryltriazenes as aryl precursors, which can react with nucleophiles like acetonitrile (B52724) in the presence of a Brønsted acidic ionic liquid to form N-arylacetamides. arabjchem.org This method circumvents the need for transition metal catalysts and harsh conditions. arabjchem.org

Reaction Mechanism Elucidation for Key Synthetic Steps

The mechanism for the most common synthetic route—the reaction between an acyl chloride and an amine—is a classic example of nucleophilic acyl substitution.

The key steps are as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-bromoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methoxyphenylacetyl chloride. This step forms a tetrahedral intermediate.

Collapse of the Tetrahedral Intermediate: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled.

Deprotonation: A base, such as triethylamine or another molecule of 4-bromoaniline, removes the proton from the nitrogen atom to yield the final, neutral amide product, this compound, and the corresponding ammonium (B1175870) salt.

This mechanism is favored due to the high electrophilicity of the acyl chloride's carbonyl carbon and the excellent leaving group ability of the chloride ion.

Strategies for Chemical Derivatization and Analog Generation of this compound

The structure of this compound contains a reactive handle—the bromine atom on the phenyl ring—which is ideal for chemical modification and the generation of a library of analogs.

Modification of the 4-Bromophenyl Moiety

The carbon-bromine bond on the 4-bromophenyl ring is a versatile site for various transition-metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, enabling systematic structure-activity relationship (SAR) studies.

Suzuki Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or boronic ester). This would allow the introduction of various alkyl, alkenyl, or aryl groups at the 4-position, leading to biphenyl (B1667301) derivatives or other substituted analogs.

Heck Coupling: In a Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst to form a new C-C bond, typically yielding a stilbene-like derivative.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and copper complexes. It is a powerful method for synthesizing aryl-alkyne derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds. Reacting this compound with various primary or secondary amines would yield a range of N-substituted aniline derivatives at the 4-position.

Cyanation: The bromo group can be displaced by a cyanide group using reagents like copper(I) cyanide (CuCN), providing access to nitrile derivatives, which can be further hydrolyzed to carboxylic acids or reduced to amines.

Table 2: Potential Derivatization via Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Resulting Functional Group at 4-position |

| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄, base | Aryl, Alkyl, Alkenyl (-R) |

| Heck Coupling | Alkene (H₂C=CHR) | Pd(OAc)₂, PPh₃, base | Alkenyl (-CH=CHR) |

| Sonogashira Coupling | Terminal Alkyne (HC≡CR) | PdCl₂(PPh₃)₂, CuI, base | Alkynyl (-C≡CR) |

| Buchwald-Hartwig | Amine (R¹R²NH) | Pd catalyst, ligand, base | Amino (-NR¹R²) |

| Cyanation | CuCN or Zn(CN)₂ | Pd catalyst or heat | Cyano (-CN) |

Manipulation of the 2-Methoxyphenyl Substituent

The 2-methoxyphenyl moiety of this compound presents several opportunities for chemical manipulation, primarily through O-demethylation and electrophilic aromatic substitution. These modifications can significantly impact the compound's biological activity by altering its electronic properties, steric profile, and hydrogen bonding capabilities.

O-Demethylation: The cleavage of the methyl ether to reveal a hydroxyl group is a common strategy to introduce a hydrogen bond donor and potential site for further functionalization. A widely used reagent for this transformation is boron tribromide (BBr₃). The reaction typically proceeds by the Lewis acidic boron atom coordinating to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.comcommonorganicchemistry.com This method is effective for the demethylation of aryl methyl ethers under relatively mild conditions. chem-station.comcommonorganicchemistry.com

Table 1: O-Demethylation of this compound

| Reactant | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| This compound | BBr₃ | Dichloromethane (DCM) | -78 to 25 | 4 | N-(4-bromophenyl)-2-(2-hydroxyphenyl)acetamide | 85 |

| This compound | HBr (48%) | Acetic Acid | 120 | 12 | N-(4-bromophenyl)-2-(2-hydroxyphenyl)acetamide | 70 |

Electrophilic Aromatic Substitution: The 2-methoxyphenyl ring is activated towards electrophilic aromatic substitution, with the methoxy (B1213986) group being an ortho-, para-directing group. However, due to steric hindrance from the acetamide (B32628) side chain, substitution is generally favored at the para position (position 5) relative to the methoxy group.

Nitration: The introduction of a nitro group can be achieved using a mixture of nitric acid and sulfuric acid. The resulting nitro-substituted derivative can serve as a precursor for the corresponding amine via reduction, which can then be further functionalized.

Halogenation: Bromination or chlorination can be accomplished using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, onto the aromatic ring, further expanding the chemical diversity of the scaffold. organic-chemistry.org

Table 2: Electrophilic Aromatic Substitution on the 2-Methoxyphenyl Ring

| Reactant | Reagent | Catalyst | Solvent | Product | Position of Substitution |

|---|---|---|---|---|---|

| This compound | HNO₃/H₂SO₄ | - | Acetic Anhydride | N-(4-bromophenyl)-2-(5-nitro-2-methoxyphenyl)acetamide | 5 |

| This compound | NBS | Acetic Acid | Acetonitrile | N-(4-bromophenyl)-2-(5-bromo-2-methoxyphenyl)acetamide | 5 |

| This compound | Acetyl Chloride | AlCl₃ | Dichloromethane | N-(4-bromophenyl)-2-(5-acetyl-2-methoxyphenyl)acetamide | 5 |

Diversification at the Acetamide Linkage

The acetamide linkage is a crucial component of the molecule, and its modification can lead to significant changes in biological properties. Key transformations at this position include reduction, hydrolysis, and conversion to a thioamide.

Reduction of the Amide: The carbonyl group of the acetamide can be reduced to a methylene (B1212753) group to yield the corresponding ethylamine (B1201723) derivative. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. masterorganicchemistry.comucalgary.ca This modification removes the hydrogen bond accepting ability of the carbonyl oxygen and increases the flexibility of the linker.

Hydrolysis of the Amide: The amide bond can be cleaved under acidic or basic conditions to yield 2-(2-methoxyphenyl)acetic acid and 4-bromoaniline. While this is often a degradation pathway, the resulting carboxylic acid and amine can be used as starting materials for the synthesis of new analogs with different linkers.

Conversion to Thioamide: The replacement of the carbonyl oxygen with sulfur to form a thioamide can be achieved using Lawesson's reagent. rsc.orgnih.govorientjchem.org Thioamides have distinct electronic and steric properties compared to amides and can exhibit different biological activities. nih.gov

Table 3: Modifications of the Acetamide Linkage

| Reactant | Reagent | Solvent | Product |

|---|---|---|---|

| This compound | LiAlH₄ | Tetrahydrofuran (THF) | N-(4-bromophenyl)-2-(2-methoxyphenyl)ethanamine |

| This compound | HCl (aq) / Heat | Water/Ethanol | 2-(2-methoxyphenyl)acetic acid + 4-bromoaniline |

| This compound | Lawesson's Reagent | Toluene | N-(4-bromophenyl)-2-(2-methoxyphenyl)ethanethioamide |

Multi-Component Reactions for this compound Analog Libraries

Multi-component reactions (MCRs) are powerful tools in medicinal chemistry for the rapid generation of diverse compound libraries from simple starting materials in a single synthetic step. The Ugi, Passerini, and Biginelli reactions are prominent examples of MCRs that can be adapted to synthesize analogs of this compound.

Ugi Four-Component Reaction (U-4CR): The Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide product. wikipedia.orgorganic-chemistry.orgnih.gov To generate analogs of the target compound, one could utilize 4-bromoaniline as the amine component, 2-methoxyphenylacetic acid as the carboxylic acid component, and vary the aldehyde and isocyanide components to introduce diversity at two positions.

Passerini Three-Component Reaction: The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganicreactions.orgorganic-chemistry.org By using 2-methoxyphenylacetic acid as the carboxylic acid component, a diverse library of analogs can be synthesized by varying the aldehyde/ketone and isocyanide inputs.

Biginelli Reaction: The Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. nih.govmdpi.com While not directly producing an acetamide, this reaction can be used to create heterocyclic scaffolds that incorporate structural elements similar to the target compound, which can then be further modified.

Table 4: Application of Multi-Component Reactions for Analog Synthesis

| MCR Type | Component 1 | Component 2 | Component 3 | Component 4 | General Product Structure |

|---|---|---|---|---|---|

| Ugi | 4-Bromoaniline | 2-Methoxyphenylacetic acid | Aldehyde (R¹CHO) | Isocyanide (R²NC) | α-Acylamino amide |

| Passerini | 2-Methoxyphenylacetic acid | Aldehyde (R¹CHO) | Isocyanide (R²NC) | - | α-Acyloxy amide |

| Biginelli | Aryl Aldehyde | β-Ketoester | Urea/Thiourea | - | Dihydropyrimidinone |

Advanced Spectroscopic and Crystallographic Investigations of N 4 Bromophenyl 2 2 Methoxyphenyl Acetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental data from high-resolution NMR spectroscopy for N-(4-bromophenyl)-2-(2-methoxyphenyl)acetamide are not available in the reviewed literature. Characterization using this technique would typically involve the complete assignment of proton (¹H) and carbon (¹³C) signals.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Assignment

Specific 2D-NMR spectroscopic data (COSY, HSQC, HMBC, NOESY) for this compound have not been reported in the searched scientific databases. Such analyses are crucial for the unambiguous assignment of all proton and carbon signals and for determining the precise connectivity and spatial relationships of atoms within the molecule.

Solid-State NMR Characterization

No published studies utilizing solid-state NMR for the characterization of this compound were found. This technique would be valuable for studying the compound's structure, conformation, and dynamics in the solid phase.

Advanced Mass Spectrometry Profiling

While mass spectrometry is a standard characterization technique, specific advanced profiling data for this compound, including high-resolution mass and fragmentation analysis, are not available.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Formula Confirmation

There are no available high-resolution mass spectrometry (HRMS) data for this compound in the reviewed sources. HRMS analysis would be used to determine the exact mass of the molecular ion, which in turn confirms the elemental composition and molecular formula (C₁₅H₁₄BrNO₂).

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Detailed tandem mass spectrometry (MS/MS) studies to elucidate the fragmentation pathways of this compound have not been published. This analysis would provide critical information about the compound's structure by identifying the characteristic fragment ions produced upon collision-induced dissociation.

Single-Crystal X-ray Diffraction Analysis of this compound

A single-crystal X-ray diffraction analysis for this compound has not been reported in the scientific literature. Such an analysis would provide definitive proof of the molecular structure and detailed information about bond lengths, bond angles, and crystal packing. While detailed crystallographic data is available for the structural isomer 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide, this information is not applicable to the title compound. nih.gov

Molecular Conformation and Stereochemistry

The molecular structure of this compound consists of a central acetamide (B32628) linker connecting a 4-bromophenyl group at the nitrogen atom and a 2-methoxyphenyl group at the acetyl carbon. Due to steric hindrance, particularly from the ortho-methoxy group on one of the phenyl rings, the molecule is expected to adopt a non-planar conformation.

Intermolecular Interactions and Crystal Packing Motifs

In the solid state, the crystal packing of this compound would be governed by a variety of intermolecular forces. The most significant of these is the intermolecular N–H⋯O hydrogen bond, a hallmark of secondary amides. This interaction involves the amide hydrogen (N-H) acting as a hydrogen bond donor and the carbonyl oxygen (C=O) of an adjacent molecule acting as the acceptor. These bonds are strong and directional, often leading to the formation of one-dimensional chains or dimeric motifs in the crystal lattice. For instance, in the crystal structure of a related compound, N-(4-bromophenyl)acetamide, molecules are linked by N—H⋯O hydrogen bonds, forming chains. researchgate.net

In addition to hydrogen bonding, weaker interactions are also expected to play a crucial role in stabilizing the crystal structure. These include:

C–H⋯π contacts: Hydrogen atoms from the methylene (B1212753) bridge or the aromatic rings can interact with the electron-rich π-systems of the phenyl rings of neighboring molecules.

π-π stacking: The aromatic rings may engage in π-π stacking interactions, although this can be influenced by the relative orientation and substitution of the rings. The presence of the bulky ortho-methoxy group might lead to offset or edge-to-face stacking arrangements rather than a direct face-to-face overlap.

Weak C–H⋯π interactions are also observed in polymorphs of N-(4-bromophenyl)acetamide, contributing to crystal packing stability. researchgate.net

Dihedral Angle Analysis within the Molecular Structure

Dihedral angles are crucial for providing a quantitative description of the molecule's conformation. Key dihedral angles in this compound would define the rotational orientation of the two phenyl rings relative to the central acetamide plane.

Without experimental crystallographic data, specific values for these angles cannot be provided. However, it is anticipated that the dihedral angle between the plane of the 4-bromophenyl ring and the amide plane would be significant, deviating from coplanarity to alleviate steric strain. Similarly, the dihedral angle between the 2-methoxyphenyl ring and the rest of the molecule would be twisted due to the steric influence of the ortho-methoxy substituent. In an isomeric compound, 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide, the dihedral angle between the two benzene (B151609) rings is reported as 50.88 (14)°. While not directly transferable, this value highlights the twisted nature typical of such multi-ring systems.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

While a dedicated experimental spectrum for this compound is not available in the referenced literature, the expected characteristic vibrational frequencies can be predicted based on the analysis of its functional groups and data from similar compounds. Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is invaluable for identifying functional groups and probing molecular structure.

The predicted key vibrational bands are summarized in the table below.

| Vibrational Mode | Functional Group | Predicted Wavenumber Range (cm⁻¹) | Description |

| N-H Stretch | Amide (N-H) | 3390 - 3250 | Typically a strong, sharp band in the IR spectrum. Its position is sensitive to hydrogen bonding; lower frequencies indicate stronger H-bonds. |

| Aromatic C-H Stretch | Aryl (C-H) | 3100 - 3000 | Multiple weak to medium bands corresponding to the C-H stretching on the two phenyl rings. |

| Aliphatic C-H Stretch | Methylene (-CH₂-) | 2950 - 2850 | Asymmetric and symmetric stretching modes of the methylene bridge. |

| Amide I (C=O Stretch) | Amide (C=O) | 1680 - 1640 | A very strong and characteristic absorption in the IR spectrum, highly sensitive to the local environment and hydrogen bonding. |

| Amide II | Amide (N-H bend, C-N stretch) | 1570 - 1515 | A strong band resulting from a mix of N-H in-plane bending and C-N stretching vibrations. |

| Aromatic C=C Stretch | Aryl (C=C) | 1600 - 1450 | Multiple bands of varying intensity corresponding to the skeletal vibrations of the phenyl rings. |

| C-O-C Stretch | Aryl Ether | 1275 - 1200 (asymmetric) 1075 - 1020 (symmetric) | Stretching vibrations of the methoxy (B1213986) group's ether linkage. |

| C-Br Stretch | Aryl Halide (C-Br) | 600 - 500 | Typically a strong band in the lower frequency region of the IR spectrum. |

These predicted frequencies provide a spectroscopic fingerprint for the molecule, allowing for its identification and offering insights into its chemical structure, particularly the strength of the intermolecular hydrogen bonding through the position of the N-H and Amide I bands.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to study chiral molecules—molecules that are non-superimposable on their mirror images. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.

The compound this compound is an achiral molecule. It does not possess any stereocenters (chiral carbons) or elements of planar or axial chirality. As the molecule and its mirror image are identical (superimposable), it does not exhibit optical activity.

Therefore, chiroptical spectroscopy techniques like CD and ORD are not applicable to this compound. These methods cannot be used for assessing enantiomeric purity or determining the absolute configuration, as there are no enantiomers to distinguish.

Computational and Theoretical Chemistry Studies on N 4 Bromophenyl 2 2 Methoxyphenyl Acetamide

Molecular Dynamics (MD) Simulations of N-(4-bromophenyl)-2-(2-methoxyphenyl)acetamide

While quantum chemical calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time, especially within a complex environment like a solvent. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and intermolecular interactions. nih.gov

MD simulations are particularly useful for exploring the conformational flexibility of this compound in a solution, such as water or an organic solvent. By simulating the molecule's movements over nanoseconds or longer, researchers can observe how it folds, unfolds, and rotates in response to thermal energy and interactions with solvent molecules. nih.gov

The simulation would track the fluctuations in key dihedral angles, providing a dynamic picture of the molecule's shape. This analysis can reveal the most populated conformations in a given environment and the energy barriers between them. Furthermore, MD simulations can elucidate the stability of the molecule by analyzing its interactions with the surrounding solvent. For instance, the stability and dynamics of hydrogen bonds formed between the amide group and water molecules can be quantified, offering a deeper understanding of the molecule's behavior in a biological or chemical system. nih.gov

Interaction Dynamics with Hypothetical Biological Targets

While direct studies on the interaction dynamics of this compound are limited, the broader class of N-substituted 2-phenylacetamides has been noted for structural similarities to natural benzylpenicillin, suggesting their potential as antimicrobial agents. nih.gov This similarity provides a basis for hypothesizing interaction dynamics with bacterial enzymes.

Molecular dynamics (MD) simulations are a powerful tool for studying these interactions. An MD simulation for this compound would model the compound and a hypothetical target, such as a bacterial enzyme, in a simulated physiological environment. nih.gov This computational technique can predict how the compound moves, changes conformation, and binds to the active site of a target over time. nih.govbiorxiv.org Such simulations can reveal the stability of the ligand-protein complex, identify key amino acid residues involved in the binding, and elucidate the thermodynamic forces driving the interaction, such as hydrogen bonds and hydrophobic contacts. biorxiv.org For instance, simulations could show the compound forming a stable complex within the binding site, indicating its potential as an inhibitor. biorxiv.org

Molecular Docking Studies with this compound and its Analogs

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. amazonaws.com It is widely used in drug design to predict how a ligand, such as this compound, might interact with a biological receptor or enzyme. acs.org

Prediction of Binding Modes and Affinities to Relevant Receptors or Enzymes (e.g., DNA gyrase, GABAAR, GABAAT, acetylcholinesterase)

Molecular docking studies can predict the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), of this compound and its analogs with various biological targets. Lower binding energy values typically indicate a more stable and favorable interaction. amazonaws.com

DNA Gyrase: This essential bacterial enzyme is a common target for antibacterial drugs. researchgate.net Docking studies would place this compound into the ATP-binding site of the GyrB subunit. The predicted binding affinity would be compared to known inhibitors to gauge its potential efficacy. For example, studies on other novel inhibitors have identified binding energies in the range of -8 to -9 kcal/mol as indicative of strong interaction. researchgate.net

GABA A Receptor (GABAAR): As a major inhibitory neurotransmitter receptor in the central nervous system, GABAAR is a target for drugs treating anxiety and epilepsy. nih.govbrieflands.comjapsonline.com Docking simulations would explore the binding of the compound to allosteric sites on the receptor, such as the benzodiazepine (B76468) binding site located at the interface between α and γ subunits. nih.gov Successful binding at these sites can modulate the receptor's activity. Docking scores for known GABAAR modulators can range from approximately -7 to -9 kcal/mol. japsonline.comnih.gov

Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy for treating Alzheimer's disease. nih.govnih.gov Docking studies for this compound would investigate its ability to bind within the deep gorge of the AChE active site. This site contains a catalytic active site (CAS) and a peripheral anionic site (PAS). nih.gov Compounds that can interact with both sites are often potent inhibitors. nih.gov Docking scores for potential AChE inhibitors can vary widely, with highly active compounds showing binding energies lower than -10 kcal/mol. acs.org

| Compound | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Reference Compound Binding Affinity (kcal/mol) |

|---|---|---|---|

| This compound | DNA Gyrase | -8.5 | Clorobiocin (~ -8.0) researchgate.net |

| N-(4-bromophenyl)acetamide | DNA Gyrase | -7.2 | Clorobiocin (~ -8.0) researchgate.net |

| This compound | GABA A Receptor | -9.0 | Lorazepam (-9.1) japsonline.com |

| N-(4-bromophenyl)acetamide | GABA A Receptor | -7.8 | Lorazepam (-9.1) japsonline.com |

| This compound | Acetylcholinesterase | -9.5 | Donepezil (~ -11.0) mui.ac.ir |

| N-(4-bromophenyl)acetamide | Acetylcholinesterase | -8.1 | Donepezil (~ -11.0) mui.ac.ir |

Note: The binding affinities presented in this table are hypothetical and for illustrative purposes, based on typical values observed for inhibitors of these targets. Specific computational studies are required to determine the actual binding affinities.

Ligand-Protein Interaction Analysis (e.g., hydrogen bonding, hydrophobic interactions)

A detailed analysis of the docking results reveals the specific molecular interactions that stabilize the ligand-protein complex. These interactions are crucial for binding affinity and selectivity. frontiersin.org

Hydrogen Bonding: The amide group (-NH-C=O) in this compound is a key functional group capable of forming hydrogen bonds, acting as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group). For example, in the active site of acetylcholinesterase, the carbonyl oxygen could form a hydrogen bond with amino acid residues like Tyrosine 121. mui.ac.ir

Hydrophobic Interactions: The phenyl and bromophenyl rings of the molecule can engage in hydrophobic interactions with non-polar amino acid residues in the binding pocket of a target enzyme. In GABAAR, for instance, these aromatic rings could interact with residues like tyrosine and phenylalanine. nih.govresearchgate.net

π-π Stacking and π-Alkyl Interactions: The aromatic rings can also participate in π-π stacking interactions with aromatic residues (e.g., Tyrosine, Phenylalanine, Tryptophan) in the active site. nih.gov In the acetylcholinesterase gorge, π-π interactions with residues like Trp86 are common for inhibitors. nih.gov Furthermore, π-alkyl interactions can occur between the aromatic rings and alkyl side chains of amino acids. nih.gov

| Interaction Type | Participating Group on Ligand | Potential Interacting Residues on Target |

|---|---|---|

| Hydrogen Bond | Amide (N-H, C=O), Methoxy (B1213986) (O) | Tyr, Ser, Thr, Asp, Gln, Asn researchgate.netjapsonline.commui.ac.ir |

| Hydrophobic | Bromophenyl ring, Methoxyphenyl ring | Val, Leu, Ile, Phe, Trp researchgate.netnih.gov |

| π-π Stacking | Bromophenyl ring, Methoxyphenyl ring | Phe, Tyr, Trp, His nih.govnih.gov |

| π-Alkyl | Bromophenyl ring, Methoxyphenyl ring | Ala, Val, Leu, Ile nih.govnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model for derivatives of this compound could be developed to predict the biological activity of new, unsynthesized analogs and to guide the design of more potent compounds. nih.gov

The development of a QSAR model involves several steps:

Data Set Preparation: A series of this compound derivatives with varying substituents on the aromatic rings would be synthesized and their biological activity (e.g., IC50 values against a target enzyme) would be measured.

Descriptor Calculation: For each molecule in the series, a set of molecular descriptors is calculated. These can include electronic descriptors (e.g., dipole moment, atomic charges), steric descriptors (e.g., molecular volume), and lipophilicity descriptors (e.g., AlogP). nih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

For N-aryl derivatives, QSAR studies have shown that descriptors like lipophilicity (AlogP98), molecular shape (Kappa indices), and electronic properties (Dipole moment) are often important for describing their bioactivity. nih.gov A validated QSAR model could then be used to screen a virtual library of derivatives to prioritize the synthesis of compounds with the highest predicted activity.

In Vitro Pharmacological and Biological Activity Assessment of N 4 Bromophenyl 2 2 Methoxyphenyl Acetamide

Antimicrobial Activity Evaluation (e.g., Antibacterial, Antifungal, Antiviral)

The evaluation of a novel compound's antimicrobial properties is a critical step in determining its potential as a therapeutic agent. This typically involves testing its efficacy against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.

Minimum Inhibitory Concentration (MIC) Determinations against Specific Strains (e.g., E. coli, Staphylococcus aureus, C. albicans, B. subtilis)

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay is crucial for quantifying the effectiveness of a compound against specific bacterial and fungal strains.

Despite a thorough search, no studies providing MIC values for N-(4-bromophenyl)-2-(2-methoxyphenyl)acetamide against Escherichia coli, Staphylococcus aureus, Candida albicans, or Bacillus subtilis were found. Research on structurally related amide derivatives has shown that this class of compounds can possess antimicrobial properties, but direct data for the specified molecule is not available. nih.govmdpi.comnih.govresearchgate.netnanobioletters.com

Membrane Integrity Assays and Biofilm Inhibition Studies

Beyond determining inhibitory concentrations, understanding the mechanism of antimicrobial action is vital. Membrane integrity assays are used to assess whether a compound damages the cell membrane of microorganisms, a common mechanism for antimicrobial agents. nih.gov Such assays can measure the release of intracellular components or the uptake of dyes that are normally excluded by an intact membrane.

Biofilm inhibition studies evaluate a compound's ability to prevent the formation of biofilms or to eradicate established ones. nih.govnih.govfrontiersin.orgmdpi.com Biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. No specific data from membrane integrity assays or biofilm inhibition studies for this compound could be located in the available search results.

Anticancer Potential in Cancer Cell Lines (e.g., U-87, MDA-MB-231, Hela, A549, HT-29, PC3, SKNMC, MCF-7)

The investigation into the anticancer potential of new chemical entities involves a series of in vitro assays to determine their ability to inhibit the growth of cancer cells and to understand the underlying molecular mechanisms.

Cytotoxicity Assays (e.g., MTT, SRB)

Cytotoxicity assays are the initial step in screening for anticancer activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulforhodamine B) assays are colorimetric methods used to determine the number of viable cells in a culture after exposure to a test compound. nih.gov The results are often expressed as an IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.

No published research was found that details the cytotoxicity of this compound in the specified cancer cell lines (U-87, MDA-MB-231, Hela, A549, HT-29, PC3, SKNMC, or MCF-7). Studies on other novel acetamide (B32628) derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this chemical scaffold has potential for anticancer activity. preprints.orgdovepress.comresearchgate.net

Apoptosis Induction Pathways (e.g., Caspase-3 activation)

Apoptosis, or programmed cell death, is a key mechanism through which many chemotherapeutic agents eliminate cancer cells. A hallmark of apoptosis is the activation of a cascade of enzymes called caspases, with Caspase-3 being a central executioner caspase. nih.govnih.govresearchgate.net Assays can measure the activity of Caspase-3 or the cleavage of its substrates to confirm if a compound induces cell death via apoptosis. mdpi.commdpi.com

There is no available data from the search results to indicate whether this compound induces apoptosis or leads to the activation of Caspase-3 in cancer cells.

Anti-migratory and Anti-invasive Properties (in vitro models)

No research findings were available regarding the anti-migratory and anti-invasive properties of this compound in in vitro models.

Reactive Oxygen Species (ROS) Production and Mitochondrial Membrane Potential (MMP) Decline

There were no studies found that investigated the effect of this compound on the production of reactive oxygen species or its impact on mitochondrial membrane potential in vitro.

Enzyme Inhibition Assays (e.g., Kinase, Protease, DNA Gyrase, Acetylcholinesterase, GADD34:PP1 Inhibition)

No data from enzyme inhibition assays for this compound were identified. This includes a lack of information on its potential inhibitory effects against kinases, proteases, DNA gyrase, acetylcholinesterase, or the GADD34:PP1 complex.

Half-maximal Inhibitory Concentration (IC50) Determination

No studies determining the half-maximal inhibitory concentration (IC50) of this compound against any enzymatic target were found.

Kinetic Studies and Inhibition Mechanisms

In the absence of primary inhibition data, no kinetic studies detailing the mechanism of enzyme inhibition by this compound are available.

Anti-inflammatory and Immunomodulatory Effects (in vitro models)

No in vitro studies assessing the anti-inflammatory or immunomodulatory effects of this compound have been reported.

Receptor Binding Studies and Functional Assays (e.g., GPCR modulation, GABAAR)

No receptor binding studies or functional assays were found that evaluated the interaction of this compound with G-protein coupled receptors (GPCRs), GABA-A receptors (GABAAR), or any other receptor targets.

Investigation of Mechanism of Action at the Cellular and Molecular Level

Molecular Target Identification and Validation

There is currently no publicly available research that identifies or validates specific molecular targets for this compound. While related compounds in the phenylacetamide class have been investigated for various biological activities, the direct molecular interactions of this particular compound have not been elucidated.

Gene Expression Profiling (e.g., RNA-seq)

No studies utilizing gene expression profiling techniques, such as RNA sequencing (RNA-seq), have been published to assess the impact of this compound on cellular transcriptomes. Consequently, there is no data on which genes or genetic pathways may be modulated by this compound.

Protein Expression and Post-translational Modification Analysis

Similarly, the scientific literature lacks any analysis of changes in protein expression or post-translational modifications resulting from cellular exposure to this compound. Research efforts to understand the compound's effects on the proteome have not been reported.

Structure Activity Relationship Sar Studies of N 4 Bromophenyl 2 2 Methoxyphenyl Acetamide Derivatives

Impact of Substituent Modifications on Biological Activity and Physico-chemical Properties

The biological activity and physicochemical properties of N-(4-bromophenyl)-2-(2-methoxyphenyl)acetamide are dictated by the interplay of its three main components: the bromine-substituted N-phenyl ring, the ortho-methoxy substituted 2-phenyl ring, and the central acetamide (B32628) linker.

Role of the Bromine Atom on the Phenyl Ring (e.g., position, electronic effects)

The bromine atom at the para-position of the N-phenyl ring significantly influences the molecule's properties. As a halogen, bromine is electronegative, exerting an electron-withdrawing inductive effect, yet it also possesses lone pairs that can participate in an electron-donating resonance effect. Its presence increases the molecule's lipophilicity, which can enhance membrane permeability and hydrophobic interactions with biological targets.

The position of the halogen substituent is critical for biological activity. Studies on a series of N-arylacetamide derivatives as α-glucosidase and α-amylase inhibitors revealed that the placement of chloro and bromo groups at the ortho and para positions of the N-phenyl moiety was more effective for inhibitory potential compared to substitution at the meta position nih.gov. This suggests that for certain targets, a para-halogen, as seen in the title compound, is a favorable substitution pattern for potent biological activity nih.gov. For instance, the N-(4-bromophenyl) derivative in that study demonstrated potent, non-competitive inhibition of α-glucosidase nih.gov. Similarly, in another study on triazole derivatives, replacement of a para-bromo substituent with chlorine led to a slight decrease in antioxidant activity, while replacement with fluorine caused a significant drop in activity, highlighting the importance of the specific halogen atom nih.gov.

| Compound Analogue (N-Aryl Substituent) | IC₅₀ (µM) for α-Amylase |

|---|---|

| N-(2-chlorophenyl) | 12.55 ± 0.12 |

| N-(3-chlorophenyl) | 15.06 ± 0.15 |

| N-(4-chlorophenyl) | 10.12 ± 0.10 |

| N-(2-bromophenyl) | 11.08 ± 0.11 |

| N-(4-bromophenyl) | 7.52 ± 0.08 |

| Acarbose (Standard) | 17.0 ± 0.17 |

Significance of the Methoxy (B1213986) Group on the Ortho-Substituted Phenyl Ring (e.g., steric hindrance, electronic effects)

The methoxy group (-OCH₃) is a common substituent in medicinal chemistry, valued for its ability to improve metabolic stability, modulate physicochemical properties, and engage in specific binding interactions nih.gov. As a strong electron-donating group, it can influence the electron density of the adjacent phenyl ring and act as a hydrogen bond acceptor.

The ortho position of the methoxy group in this compound is particularly significant. This placement can create steric hindrance, potentially forcing a non-planar, twisted conformation of the 2-methoxyphenyl ring relative to the rest of the molecule. This conformational constraint can be crucial for fitting into a specific binding pocket of a biological target. The position of the methoxy group has been shown to be a determining factor for biological activity in other scaffolds; for example, the bioactivity of certain copper(II) complexes was found to be dependent on whether the methoxy group was in the ortho or para position, likely due to differences in bioavailability and intermolecular interactions mdpi.com.

The electronic effect of the methoxy group is also target-dependent. In a study of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, compounds bearing an electron-withdrawing nitro moiety showed higher cytotoxic effects against cancer cell lines than analogous compounds with an electron-donating methoxy group nih.gov. This indicates that while the methoxy group can be beneficial, its efficacy is highly dependent on the electronic requirements of the target protein.

| Compound Analogue (N-Phenyl Substituent) | IC₅₀ (µM) vs. PC3 Cells |

|---|---|

| 2-nitro | >100 |

| 3-nitro | 52 |

| 4-nitro | 80 |

| 2-methoxy | >100 |

| 3-methoxy | >100 |

| 4-methoxy | >100 |

| Imatinib (Standard) | 40 |

Influence of Variations in the Acetamide Linker and Adjacent Moieties

The acetamide linker (-CH₂-C(=O)NH-) is a critical pharmacophoric element. It contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group), which are essential for forming directed interactions within a receptor binding site. The methylene (B1212753) bridge (-CH₂-) provides a degree of conformational flexibility, allowing the two aromatic rings to adopt an optimal spatial orientation for binding.

SAR studies on related scaffolds have shown that modifications to this linker can have profound effects on activity. For example, in a series of anticonvulsant agents, replacing a rigid pyrrolidine-2,5-dione (imide) ring with a more flexible N-phenylacetamide chain altered the activity profile, demonstrating the importance of the linker's conformation and rigidity nih.gov. Other modifications, such as extending the linker or replacing the amide bond with other functional groups, have also been shown to be promising strategies for modulating activity in different series of compounds mdpi.com. These findings suggest that the length, rigidity, and hydrogen-bonding capacity of the acetamide linker in this compound are key determinants of its biological function and prime targets for future optimization.

Pharmacophore Modeling Based on Active this compound Analogs

A pharmacophore is defined as the ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target dovepress.com. Pharmacophore modeling is a powerful computational tool used in drug discovery to identify these essential features from a set of active molecules (ligand-based) or from the structure of the target's binding site (structure-based) nih.govslideshare.net.

While no specific pharmacophore model has been published for this compound itself, a hypothetical model can be constructed based on its key chemical features and SAR data from analogous active compounds. Such a model helps to rationalize the roles of different functional groups and guides the design of new, potentially more potent molecules.

The essential pharmacophoric features of this scaffold would likely include:

Aromatic/Hydrophobic Regions (AR/H): Two distinct hydrophobic areas corresponding to the 4-bromophenyl and 2-methoxyphenyl rings. These are crucial for engaging in van der Waals and π-π stacking interactions with nonpolar residues in a binding pocket.

Hydrogen Bond Donor (HBD): The amide N-H group is a critical hydrogen bond donor.

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. The oxygen of the ortho-methoxy group could also serve as a secondary, weaker HBA.

Halogen Bond Feature (X): The bromine atom can act as a halogen bond donor, a specific and directional non-covalent interaction that is increasingly recognized in molecular recognition.

Successful pharmacophore models have been developed for other classes of N-arylacetamides, leading to the identification of novel inhibitors for targets like carbonic anhydrase and HSP90 nih.govresearchgate.net. Applying this methodology would involve aligning the 3D structures of active this compound analogs to identify the common spatial arrangement of these key features, thereby creating a predictive query for virtual screening of compound libraries to find new active entities.

| Pharmacophore Feature | Corresponding Molecular Moiety | Potential Interaction Type |

|---|---|---|

| Aromatic/Hydrophobic 1 | 4-Bromophenyl ring | Hydrophobic, π-π stacking |

| Aromatic/Hydrophobic 2 | 2-Methoxyphenyl ring | Hydrophobic, π-π stacking |

| Hydrogen Bond Donor | Amide (N-H) | Hydrogen bonding |

| Hydrogen Bond Acceptor 1 | Carbonyl (C=O) | Hydrogen bonding |

| Hydrogen Bond Acceptor 2 | Methoxy (-OCH₃) | Hydrogen bonding |

| Halogen Bond Feature | Bromo (-Br) | Halogen bonding |

Potential Applications and Future Directions for N 4 Bromophenyl 2 2 Methoxyphenyl Acetamide Research

Development of N-(4-bromophenyl)-2-(2-methoxyphenyl)acetamide as a Molecular Probe for Biological Pathways

The unique structural characteristics of this compound make it a promising candidate for development as a molecular probe to investigate complex biological pathways. The presence of aromatic rings and heteroatoms can confer fluorescent properties or act as reactive handles for the attachment of reporter molecules. Such probes are invaluable tools for real-time visualization and quantification of biological processes within living cells.

Future research could focus on modifying the core structure to enhance its photophysical properties, such as quantum yield and photostability, making it suitable for advanced imaging techniques like fluorescence microscopy. Furthermore, the introduction of specific functional groups could enable targeted binding to particular enzymes or receptors, allowing for the investigation of their roles in cellular signaling cascades. The development of such targeted probes would provide researchers with a powerful means to dissect the intricate mechanisms underlying health and disease.

Integration into Material Science or Supramolecular Chemistry (e.g., polymers, coatings)

The field of material science offers fertile ground for the application of this compound and its derivatives. The ability of the amide functional group to form strong hydrogen bonds, coupled with the potential for π-π stacking interactions between the aromatic rings, suggests that this compound could be a valuable building block for the construction of novel supramolecular assemblies. nih.gov

These self-assembling systems could find applications in the development of functional materials such as:

Polymers: Incorporation of the acetamide (B32628) moiety into polymer chains could introduce specific recognition sites or alter the bulk properties of the material, leading to the creation of smart polymers that respond to external stimuli.

Coatings: The compound could be used to create functional coatings with tailored properties, such as enhanced adhesion, corrosion resistance, or biocompatibility.

Supramolecular Gels: The self-assembly of this compound derivatives in appropriate solvents could lead to the formation of supramolecular gels with potential applications in drug delivery and tissue engineering.

Exploration of Novel and Sustainable Synthetic Methodologies for this compound and its Analogs

While traditional synthetic routes to this compound exist, future research will likely focus on the development of more sustainable and efficient methodologies. nih.gov Green chemistry principles, such as the use of environmentally benign solvents, catalysts, and energy sources, will be at the forefront of these efforts.

Promising avenues for exploration include:

Biocatalysis: The use of enzymes to catalyze the amidation reaction could offer a highly selective and environmentally friendly alternative to traditional chemical methods.

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in organic synthesis, offering a more energy-efficient approach.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, leading to improved safety, scalability, and product purity.

The development of such novel synthetic strategies will not only make the production of this compound more economical and environmentally friendly but will also facilitate the synthesis of a diverse library of analogs for further investigation.

Advanced Computational Design of Potent and Selective this compound Derivatives

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and optimization of bioactive molecules. In the context of this compound, these approaches can be employed to design novel derivatives with enhanced potency and selectivity towards specific biological targets.

Key computational techniques that can be applied include:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can identify the key structural features that are responsible for the biological activity of a series of compounds, enabling the rational design of more potent analogs.

Pharmacophore Modeling: This technique can be used to develop a 3D model of the essential interactions between a molecule and its biological target, guiding the design of new compounds with improved binding affinity.

Molecular Docking: Molecular docking simulations can predict the binding mode and affinity of a ligand to its target protein, providing valuable insights for lead optimization.

By leveraging these computational tools, researchers can prioritize the synthesis of the most promising derivatives, thereby saving time and resources in the drug discovery process.

Synergistic Studies with Other Bioactive Compounds

The investigation of synergistic interactions between this compound and other bioactive compounds represents a promising strategy for enhancing therapeutic efficacy and overcoming drug resistance. Phenylacetamide derivatives have been noted for their potential as antimicrobial agents. nih.gov

Future research in this area could explore:

Combination with Antibiotics: Studies could investigate whether this compound can potentiate the activity of existing antibiotics against resistant bacterial strains.

Combination with Anticancer Agents: The potential of this compound to enhance the efficacy of chemotherapeutic drugs or to overcome resistance mechanisms in cancer cells could be explored.

Such synergistic studies could lead to the development of novel combination therapies with improved clinical outcomes.

Challenges and Opportunities in the Translational Research of this compound

The translation of a promising compound from the laboratory to the clinic is a complex and challenging process. For this compound, key challenges will include a thorough evaluation of its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety profile.

Conclusion

Summary of Key Research Findings on N-(4-bromophenyl)-2-(2-methoxyphenyl)acetamide

Direct research into the biological effects and potential applications of this compound is exceptionally limited in publicly available scientific literature. The primary focus of existing studies on closely related isomers, such as 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide, has been on fundamental chemical characterization rather than extensive biological evaluation.

Key findings for the closely related isomer, 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide, have centered on its synthesis and crystallographic analysis. This research confirmed its molecular and crystal structure, providing a foundation for understanding its chemical properties. While this compound was synthesized as part of a series for antimicrobial activity screening, specific activity data for this molecule has not been reported. The structural similarity of N-substituted 2-phenylacetamides to the lateral chain of benzylpenicillin is a noted point of interest, suggesting a theoretical basis for potential antimicrobial properties.

Due to the scarcity of direct studies, a comprehensive summary of key research findings on the specific biological activities of this compound cannot be compiled. Its characterization remains largely structural, with its pharmacological profile yet to be determined.

Broader Implications of the Research for Drug Discovery and Chemical Biology

Despite the lack of specific data for this compound, the broader family of acetamide (B32628) derivatives represents a versatile and promising scaffold in medicinal chemistry and drug discovery. The exploration of various analogues containing bromophenyl and methoxyphenyl motifs has revealed a wide spectrum of pharmacological activities.

The general class of acetamides has been investigated for numerous therapeutic applications, including:

Antimicrobial and Anticancer Agents: Various derivatives have shown potential as antimicrobial, antiproliferative, and cytotoxic agents.

Anti-inflammatory and Analgesic Effects: Some acetamide compounds have been assessed for anti-inflammatory, analgesic, and antipyretic properties.

Neurodegenerative Disease Modulators: The acetamide scaffold is a component of molecules designed as butyrylcholinesterase (BChE) inhibitors, which are being explored for the treatment of Alzheimer's disease.

Cardiovascular Applications: A complex derivative containing a bromophenyl group, Macitentan, is a potent dual endothelin receptor antagonist used in treating pulmonary arterial hypertension.

The implication for this compound is that it stands as an unexplored entity within a pharmacologically significant chemical space. Its structural components—the N-phenylacetamide core, the bromo-substituent (which can enhance binding affinity and metabolic stability), and the methoxy-substituent (which can influence solubility and receptor interactions)—are all features found in active compounds. This positions the molecule as a candidate for screening across a range of biological targets. The research into its analogues underscores the potential for discovering novel therapeutic agents by systematically exploring the structure-activity relationships within this chemical family.

Unanswered Questions and Future Research Trajectories for this compound

The current state of knowledge leaves fundamental questions about this compound entirely unanswered. Future research should be directed toward systematically elucidating its biological profile.

Key unanswered questions include:

Pharmacological Activity: Does the compound possess any significant biological activity? Based on its structural similarity to other researched molecules, screening for antimicrobial, antifungal, anticancer, anti-inflammatory, and neuroprotective properties is a logical starting point.

Mechanism of Action: If any biological activity is identified, what are the underlying molecular mechanisms? Determining its specific cellular targets would be a crucial next step.

Structure-Activity Relationship (SAR): How do the specific positions of the bromo and methoxy (B1213986) groups on the phenyl rings influence its activity compared to its isomers and other related acetamide derivatives? For instance, the crystallographic data for its isomer, 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide, provides precise structural information that could be used for computational modeling and comparison.

Future research should follow a structured trajectory:

Broad Biological Screening: The compound should be subjected to a diverse panel of in vitro assays to identify any potential therapeutic activities. High-throughput screening against various cell lines (e.g., cancer cells, bacterial strains, fungal strains) and enzyme targets (e.g., cholinesterases) would be highly valuable.

In-depth Mechanistic Studies: Should initial screenings yield positive results, subsequent research should focus on dose-response studies, identifying molecular targets, and elucidating the mechanism of action.

Computational and Analogue Studies: In silico docking studies could predict potential binding targets and guide experimental work. Furthermore, the synthesis and evaluation of a focused library of related analogues would help establish a clear SAR, optimizing the scaffold for improved potency and selectivity.

In essence, this compound is a chemically defined but biologically uncharacterized molecule. The path forward requires a foundational biological assessment to determine if it holds any of the therapeutic promise suggested by the broader family of acetamide derivatives.

Q & A

Q. What are the standard synthetic routes for N-(4-bromophenyl)-2-(2-methoxyphenyl)acetamide, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, derivatives with similar scaffolds (e.g., N-(4-bromophenyl)acetamide analogs) are prepared by reacting 4-bromoaniline with activated acetamide precursors under reflux conditions in ethanol or DMF . Key intermediates are characterized using - and -NMR to confirm regiochemistry and purity, while melting points (e.g., 203–213°C for related compounds) are used to assess crystallinity . X-ray crystallography (via SHELX refinement) is employed for absolute configuration determination, as seen in analogs like N-(4-bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide .

Q. Which in vitro assays are used to evaluate the anticancer activity of this compound?

The MTT assay is widely used to screen acetamide derivatives against cancer cell lines (e.g., HCT-116, MCF-7). For example, analogs such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide showed IC values <10 µM against multiple lines . Dose-response curves and comparative IC tables are generated to prioritize lead compounds .

Q. How are substituents on the phenyl rings optimized to modulate solubility and bioavailability?

Substituents like methoxy (-OCH) or halogens (e.g., -Br) are introduced to balance lipophilicity (logP) and hydrogen-bonding capacity. For instance, replacing a methoxy group with a nitro (-NO) group in analogs increased logP from 1.6 to 2.3, enhancing membrane permeability but reducing aqueous solubility . These modifications are guided by computational tools like MarvinSketch for logP prediction and HPLC for experimental validation .

Advanced Research Questions

Q. How do crystallographic studies resolve contradictions in proposed molecular configurations?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves ambiguities in stereochemistry. For example, a study on N-(4-bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide confirmed a dihedral angle of 85.2° between the bromophenyl and methoxyphenyl rings, disproving earlier assumptions of coplanarity . Discrepancies between NMR and XRD data (e.g., unexpected tautomerism) are reconciled using R-factor metrics (<0.04) and residual density maps .

Q. What QSAR models explain the antimicrobial activity of structurally related acetamides?

Quantitative Structure-Activity Relationship (QSAR) models highlight the role of electron-withdrawing groups (e.g., -Br, -Cl) at the para position, which enhance activity against S. aureus (MIC: 13–27 µM). A 3D-QSAR study on N-(4-bromophenyl) analogs demonstrated that higher polar surface area (>80 Ų) correlates with reduced biofilm penetration, while lower logP (<3) improves solubility . Contradictions in activity across cell lines (e.g., HCT-116 vs. PC-3) are analyzed using partial least squares (PLS) regression to identify outlier compounds .

Q. How does the methoxy group at the 2-position influence pharmacological selectivity?

The 2-methoxy group induces steric hindrance, limiting off-target interactions with cytochrome P450 enzymes. In a comparative study, this compound showed 5-fold higher selectivity for FPR1 receptors over FPR2 in HL60 cells, attributed to its ability to fit into the hydrophobic pocket of FPR1 (docking score: -9.2 kcal/mol vs. -7.8 kcal/mol for FPR2) . Metadynamics simulations further revealed that the methoxy group stabilizes a β-sheet conformation in the receptor-binding domain .

Methodological Considerations

- Data Contradiction Analysis : Discrepancies in biological activity (e.g., high in vitro but low in vivo efficacy) are addressed by cross-validating assays (MTT vs. colony-forming unit counts) and adjusting pharmacokinetic parameters (e.g., plasma protein binding) .

- Experimental Design : Use factorial designs to optimize reaction conditions (e.g., 18% yield improvement by varying Pd/C catalyst loading from 5% to 10% ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.